Cas no 16789-55-2 (4H-Pyrrolo[2,3-d]pyrimidin-4-imine,3,7-dihydro-3-methyl-7-b-D-ribofuranosyl-, monohydriodide (9CI))

4H-Pyrrolo[2,3-d]pyrimidin-4-imine,3,7-dihydro-3-methyl-7-b-D-ribofuranosyl-, monohydriodide (9CI) structure
16789-55-2 structure
Product Name:4H-Pyrrolo[2,3-d]pyrimidin-4-imine,3,7-dihydro-3-methyl-7-b-D-ribofuranosyl-, monohydriodide (9CI)
CAS No:16789-55-2
MF:C12H17IN4O4
MW:408.192254781723
CID:203533
PubChem ID:24190120
Update Time:2025-04-19

4H-Pyrrolo[2,3-d]pyrimidin-4-imine,3,7-dihydro-3-methyl-7-b-D-ribofuranosyl-, monohydriodide (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrrolo[2,3-d]pyrimidin-4-imine,3,7-dihydro-3-methyl-7-b-D-ribofuranosyl-, monohydriodide (9CI)
    • 2-(4-amino-3-methylpyrrolo[2,3-d]pyrimidin-3-ium-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol,iodide
    • NSC101162
    • NSC-101162
    • DTXSID60637735
    • 16789-55-2
    • 4-Amino-3-methyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-3-ium iodide
    • Inchi: 1S/C12H16N4O4.HI/c1-15-5-14-11-6(10(15)13)2-3-16(11)12-9(19)8(18)7(4-17)20-12;/h2-3,5,7-9,12-13,17-19H,4H2,1H3;1H
    • InChI Key: LYEOUPIPKJKPNG-UHFFFAOYSA-N
    • SMILES: [I-].O1C(CO)C(C(C1N1C=CC2=C(N)[N+](C)=CN=C12)O)O

Computed Properties

  • Exact Mass: 282.13294
  • Monoisotopic Mass: 408.02945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • PSA: 116.47
  • LogP: -4.36030
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